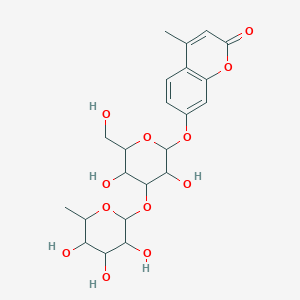
7-(((2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is composed of a 4-methylumbelliferyl group linked to a disaccharide consisting of alpha-L-fucopyranosyl and beta-D-galactopyranoside. This compound is particularly useful in the study of enzymatic activities, especially those involving glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with the appropriate glycosyl donors. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the purity of the final product. Quality control measures are implemented to maintain consistency and efficacy of the compound for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which is highly fluorescent and can be easily detected.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-L-fucosidase and beta-D-galactosidase.
Oxidation: Mild oxidation conditions can be used to modify the 4-methylumbelliferyl group, although this is less common.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups onto the 4-methylumbelliferyl moiety.
Major Products
The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is a fluorescent compound. This product is often used as a marker in various biochemical assays to measure enzyme activity.
Scientific Research Applications
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of glycosidase enzymes, helping to elucidate their mechanisms and kinetics.
Biology: Employed in cell biology to study the role of glycosidases in cellular processes.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.
Industry: Applied in the quality control of enzyme preparations and in the development of new enzymatic assays.
Mechanism of Action
The compound exerts its effects through enzymatic hydrolysis. Glycosidases recognize the specific glycosidic bonds in the compound and catalyze their cleavage. This reaction releases 4-methylumbelliferone, which fluoresces under UV light. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl beta-D-galactopyranoside
- 4-Methylumbelliferyl alpha-L-fucopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
Uniqueness
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its dual glycosidic linkages, making it a valuable tool for studying enzymes that act on complex carbohydrates. Its ability to release a fluorescent product upon enzymatic cleavage makes it highly useful in various biochemical assays.
Properties
IUPAC Name |
7-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDBLBGGJMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[[4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate](/img/structure/B13391877.png)
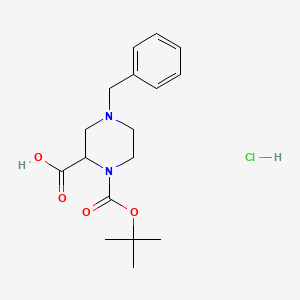
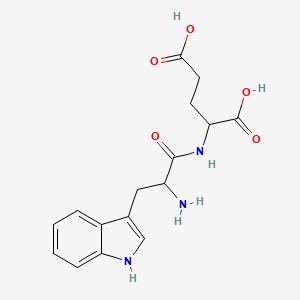
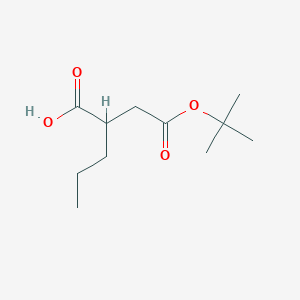
![N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide](/img/structure/B13391895.png)
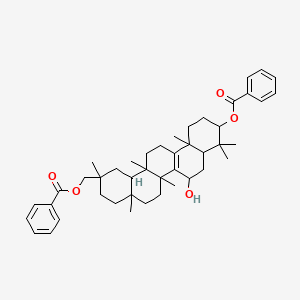
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)

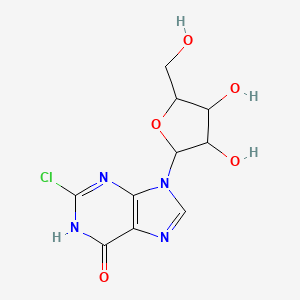
![Ethyl (4aS,9bR)-6-Bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B13391928.png)
![3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride](/img/structure/B13391932.png)
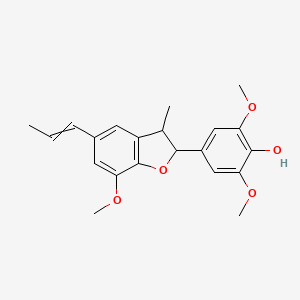
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13391949.png)
![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)
